N-Benzyl-6-chloro-nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 6 Chloro Nicotinamide
Conventional Synthetic Routes for Nicotinamide (B372718) Derivatives
The traditional synthesis of nicotinamide derivatives, including N-Benzyl-6-chloro-nicotinamide, is built upon a foundation of well-understood and widely implemented organic reactions. These routes typically involve the sequential construction of the molecule, focusing on the formation of the core amide linkage and the specific functionalization of the pyridine (B92270) ring.
Amidation Reactions and Linkage Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is central to the construction of a vast array of pharmaceutically and agriculturally important molecules. rsc.orgnih.gov Several standard methods are employed to achieve this linkage.
A prevalent and highly effective method involves the conversion of a carboxylic acid, such as 6-chloronicotinic acid, into a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is then reacted with the desired amine—in this case, benzylamine (B48309)—under basic conditions to yield the final this compound. mdpi.com
Another common approach is the direct amidation of carboxylic acids or the aminolysis of their corresponding esters. The lipase (B570770) enzyme Novozym® 435 has been effectively used to catalyze the reaction between methyl nicotinates and various amines, including benzylamine, to produce nicotinamide derivatives with high yields. rsc.org This biocatalytic method offers advantages such as mild reaction conditions and high selectivity. rsc.org More specialized methods have also been developed, such as the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate reactive phosphonium (B103445) salts in situ. These intermediates efficiently activate carboxylic acids for reaction with primary and secondary amines at room temperature. nih.gov
| Method | Activating Agent / Catalyst | Key Features | Typical Substrates |
|---|---|---|---|
| Acyl Chloride Route | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate; often high yields. nih.govmdpi.com | Nicotinic acid derivatives and amines. |
| Enzymatic Catalysis | Novozym® 435 (Lipase) | Mild conditions, environmentally friendly, high selectivity. rsc.org | Nicotinate esters and amines. |
| Phosphonium Salt Route | Triphenylphosphine / N-chlorophthalimide | In situ generation of activating agent; proceeds at room temperature. nih.gov | Aliphatic, benzylic, and aromatic carboxylic acids. |
Chlorination and Halogenation Procedures
The introduction of a chlorine atom onto the pyridine ring is a key functionalization step in the synthesis of this compound. The precursor for this compound is 6-chloronicotinic acid. nih.govcas.org The synthesis of halogenated nicotinic acids often begins with nicotinic acid itself.
A widely used procedure for chlorinating the pyridine ring involves an N-oxidation step followed by treatment with a chlorinating agent. For instance, in the synthesis of 2-chloronicotinic acid, nicotinic acid is first oxidized with hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide. semanticscholar.orgchemicalbook.com This N-oxide is then heated with chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which results in the formation of the chlorinated product with high yields. semanticscholar.orgchemicalbook.com Patented methods have sought to improve this process by using catalysts like molybdenum acetylacetonate (B107027) for the oxidation step and employing organic bases as acid binders during chlorination to enhance positional selectivity and yield. google.com While these examples specifically describe the synthesis of the 2-chloro isomer, similar principles of N-oxidation followed by reaction with a chlorinating agent are applied to produce other isomers, including the requisite 6-chloronicotinic acid.
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SₙAr) is a fundamental mechanism for introducing substituents onto an aromatic ring. libretexts.org This reaction is particularly relevant for pyridine derivatives, where the electron-deficient nature of the ring facilitates attack by nucleophiles. The SₙAr mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. openstax.org
For the reaction to occur, the pyridine ring must be activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a halide). libretexts.orgopenstax.orgmasterorganicchemistry.com These electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. openstax.orgmasterorganicchemistry.com This principle is demonstrated in the synthesis of 2-morpholinonicotinic acid, where the chlorine atom of 2-chloronicotinic acid is displaced by the morpholine (B109124) nucleophile. atlantis-press.com This type of reaction showcases the utility of SₙAr in modifying the pyridine core of nicotinic acid derivatives.
Multi-Step Synthesis Strategies
A representative multi-step synthesis would proceed as follows:
Chlorination : Synthesis of the key intermediate, 6-chloronicotinic acid, from nicotinic acid. This typically involves N-oxidation followed by treatment with a chlorinating agent like POCl₃. semanticscholar.orggoogle.com
Activation : The carboxylic acid group of 6-chloronicotinic acid is activated to facilitate amidation. This is commonly achieved by converting it to 6-chloronicotinoyl chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent. mdpi.com
Amidation : The activated 6-chloronicotinoyl chloride is reacted with benzylamine. An acid scavenger, such as a tertiary amine or pyridine, is often added to neutralize the HCl byproduct, driving the reaction to completion and yielding the final product, this compound.
This sequential approach allows for the controlled and efficient construction of the target molecule from readily available starting materials. atlantis-press.com
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Chlorination | H₂O₂, POCl₃/PCl₅ | To produce the 6-chloronicotinic acid intermediate. semanticscholar.orgchemicalbook.com |
| 2 | Carboxylic Acid Activation | Oxalyl chloride or Thionyl chloride | To form a highly reactive acyl chloride for amidation. mdpi.com |
| 3 | Amidation (Linkage Formation) | Benzylamine, Triethylamine | To form the final amide bond. |
Advanced Synthetic Approaches
In addition to conventional methods, modern synthetic chemistry offers advanced techniques that can improve reaction efficiency, reduce reaction times, and enhance yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, particularly for the preparation of N-heterocycles. rsc.org This technique utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, often leading to dramatic accelerations in reaction rates compared to conventional heating methods. nih.govasianpubs.org
The synthesis of various heterocyclic scaffolds, including quinolines and other pyridine derivatives, has been successfully performed under microwave irradiation, resulting in significant improvements in both reaction time and product yield. rsc.orgnih.gov For example, some reactions that require several hours under conventional heating can be completed in minutes with microwave assistance, often with higher yields. nih.govnih.gov This efficiency is attributed to the ability of microwave heating to promote cyclocondensation, cycloaddition, and functionalization reactions. rsc.org Given its proven success in synthesizing a wide range of related N-heterocyclic compounds, microwave irradiation represents a highly promising advanced approach for the rapid and efficient synthesis of this compound.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
|---|---|---|
| Reaction Time | Typically hours (e.g., 60 min). nih.gov | Typically minutes (e.g., 4 min). nih.gov |
| Product Yield | Moderate to good. nih.gov | Good to excellent (often higher than conventional). nih.govnih.gov |
| Heating Mechanism | Conductive heating (from outside in). | Dielectric heating (uniform, volumetric). rsc.org |
| Key Advantage | Standard laboratory equipment. | Rapid reaction rates, improved efficiency. rsc.orgasianpubs.org |
Enzymatic Catalysis in Nicotinamide Derivative Synthesis
The synthesis of nicotinamide derivatives, including this compound, has benefited from the application of biocatalysis, which offers a greener and more efficient alternative to traditional chemical methods. rsc.org Research has demonstrated the successful use of Novozym® 435, an immobilized lipase from Candida antarctica, to catalyze the amidation of methyl 6-chloronicotinate with benzylamine to produce this compound. nih.gov This enzymatic approach is lauded for its mild reaction conditions, high selectivity, and reduced waste generation compared to conventional methods that often require stoichiometric activating reagents and can produce significant byproducts. rsc.org
Table 1: Enzymatic Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Methyl 6-chloronicotinate | Benzylamine | Novozym® 435 | tert-Amyl alcohol | 50 | 35 min (Flow) | 65.2 |
| Methyl 6-chloronicotinate | Benzylamine | Novozym® 435 | tert-Amyl alcohol | 50 | 24 h (Batch) | Lower than flow |
Data derived from studies on the synthesis of nicotinamide derivatives. nih.gov
Continuous-Flow Microreactor Methodologies
In conjunction with enzymatic catalysis, continuous-flow microreactor technology has emerged as a powerful tool for the synthesis of nicotinamide derivatives. rsc.org This methodology offers several advantages over traditional batch processing, including significantly shorter reaction times, improved heat and mass transfer, and enhanced process control and scalability. nih.gov
For the synthesis of this compound, a continuous-flow system can be employed where solutions of methyl 6-chloronicotinate and benzylamine are passed through a packed-bed reactor containing the immobilized enzyme, Novozym® 435. nih.gov This setup allows for a reaction time of as little as 35 minutes to achieve a substantial yield, a significant improvement over the 24 hours often required for the equivalent batch reaction. nih.gov The optimization of reaction parameters such as temperature, substrate ratio, and flow rate is crucial for maximizing the yield and efficiency of the continuous-flow process. nih.gov Research has indicated that a reaction temperature of 50°C provides the optimal balance between enzyme activity and stability for this synthesis. nih.gov
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis
| Parameter | Batch Reactor | Continuous-Flow Microreactor |
|---|---|---|
| Reaction Time | 24 hours | 35 minutes |
| Yield | Significantly lower | 65.2% |
| Process Control | Less precise | Highly controlled |
| Scalability | Limited | Readily scalable |
Based on findings for the synthesis of nicotinamide derivatives. nih.gov
Derivatization Strategies for Structural Modification
The structural modification of this compound is a key area of research for exploring its potential applications. These strategies primarily focus on diversification at the nicotinamide ring, modifications of the benzyl (B1604629) moiety, and the incorporation of other heterocyclic systems.
Diversification at the Nicotinamide Ring
The chlorine atom at the 6-position of the nicotinamide ring serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the chloro-substituent on the pyridine ring is well-established. This position is susceptible to nucleophilic aromatic substitution and can participate in reactions such as the Suzuki and Buchwald-Hartwig amination reactions. chu-lab.orgrsc.org
For instance, in related 2,6-dichloronicotinamide (B1632291) systems, regioselective Suzuki coupling has been achieved to introduce aryl groups at the 2-position, suggesting that similar transformations could be applied to the 6-position of this compound to generate novel analogues with diverse electronic and steric properties. rsc.org
Modifications of the Benzyl Moiety
The benzyl group of this compound offers another site for structural diversification. Modifications can be introduced either by starting with a substituted benzylamine in the initial synthesis or by post-synthetic modification of the benzyl ring. The synthesis of related compounds has shown that benzylamines with both electron-donating and electron-withdrawing substituents can be successfully employed in the enzymatic amidation reaction, indicating a broad scope for introducing a variety of functional groups on the benzyl moiety. nih.gov For example, the use of 4-methoxybenzylamine (B45378) or 4-chlorobenzylamine (B54526) in the synthesis would yield the corresponding substituted N-benzyl-6-chloro-nicotinamides. nih.gov
Incorporation of Other Heterocyclic Systems
While direct incorporation of other heterocyclic systems onto the this compound scaffold has not been extensively reported, the principles of synthetic chemistry allow for such modifications. One plausible route is through the palladium-catalyzed cross-coupling reactions mentioned earlier, where a heterocyclic boronic acid or amine could be coupled at the 6-position of the nicotinamide ring. Furthermore, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives through the splicing of nicotinic acid and thiophene (B33073) substructures illustrates a strategy that could be adapted to incorporate various heterocyclic motifs into the core structure. nih.gov
Chemical Reactivity and Transformation Pathways in Research Contexts
The chemical reactivity of this compound is largely dictated by the functional groups present: the chlorinated nicotinamide core and the benzyl amide moiety. The chloro group, as previously discussed, is a prime site for nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Furthermore, the N-benzylnicotinamide portion of the molecule is a known structural mimic of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). sigmaaldrich.com This suggests that the nicotinamide ring can undergo reduction. Indeed, studies on N-benzylnicotinamide have shown that it can be hydrogenated to form 1,4-dihydro-N-benzylnicotinamide, a model for the reduced coenzyme NADH. sigmaaldrich.com This transformation is typically carried out using a heterogeneous catalyst such as platinum on a silica (B1680970) support under mild conditions. sigmaaldrich.com Such reactivity highlights the potential for this compound to be used in studies related to redox processes and as a scaffold for the development of enzyme inhibitors or modulators.
Biological Activity and Pharmacological Potential of N Benzyl 6 Chloro Nicotinamide Derivatives Pre Clinical Focus
Enzymatic Target Interactions and Inhibition Mechanisms
Preclinical investigations into the interactions of N-Benzyl-6-chloro-nicotinamide derivatives with various enzymatic targets are not currently available in the public domain. The subsequent subsections detail the specific enzymes for which no relevant research findings could be located.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com DHFR inhibitors work by preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting cellular proliferation. nih.govwikipedia.org While numerous compounds have been investigated as DHFR inhibitors, there is no available preclinical data to suggest that this compound or its derivatives have been evaluated for their ability to inhibit DHFR. Searches for such studies did not yield any relevant results, including in vitro enzyme assays or cell-based proliferation studies.
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.govacs.org As NAD+ is a critical coenzyme for numerous cellular processes, including metabolism and DNA repair, NAMPT has emerged as a therapeutic target. nih.gov Both inhibitors and activators of NAMPT are of scientific interest. biorxiv.orgacs.org Despite the structural similarity of this compound to the natural substrate of NAMPT, nicotinamide, there is no published preclinical research on its modulatory effects on this enzyme. No studies were found that investigated its potential as either a NAMPT inhibitor or activator.
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and other cellular processes. nih.govbio-techne.com PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways. mdpi.comrndsystems.com The catalytic domain of PARP enzymes utilizes NAD+ as a substrate, making nicotinamide mimetics a class of PARP inhibitors. However, a thorough search of the scientific literature did not uncover any preclinical studies that have assessed this compound or its derivatives for PARP inhibitory activity.
Deubiquitinases (DUBs) are a large family of proteases that remove ubiquitin from proteins, thereby regulating a wide range of cellular pathways. semanticscholar.orgnih.gov The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, in particular, is involved in DNA damage response and has been explored as a target for cancer therapy. nih.govresearchgate.net While some N-benzyl derivatives with different core structures have been investigated as USP1/UAF1 inhibitors, there is no available preclinical evidence to indicate that this compound derivatives have been screened for or exhibit inhibitory activity against this or any other deubiquitinase. consensus.app
Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov It is the primary target of the frontline anti-tuberculosis drug isoniazid. preprints.org The development of direct InhA inhibitors is an active area of research to combat drug-resistant tuberculosis. researchgate.netresearchgate.net Despite the urgent need for new anti-tuberculosis agents, there are no published preclinical studies on the activity of this compound or its derivatives as inhibitors of InhA.
A comprehensive search for preclinical studies investigating the effects of this compound derivatives on other enzyme systems also did not yield any specific findings. While the nicotinamide moiety is a common feature in various bioactive molecules, the specific substitution pattern of this compound has not been a focus of published enzymatic studies. A study on the heterogeneous catalytic hydrogenation of N-benzyl nicotinamide as a mimic of NAD+ was found, but this does not provide information on its interaction with specific enzyme targets as an inhibitor or modulator. rsc.org Additionally, a crystallographic study of a related compound, (E)-6-Chloro-N'-(3,5-dichloro-2-hydroxy-benzyl-idene)-nicotinohydrazide, was identified, but this does not include any data on its biological or enzymatic activity. nih.gov
Antimicrobial Activities
Nicotinamide derivatives, including those related to this compound, have been investigated for their ability to combat microbial infections. These studies highlight their potential to inhibit the growth of various pathogens.
In preclinical evaluations, certain nicotinamide derivatives have demonstrated notable antibacterial effects. For instance, compounds such as 2-chloro-N-(2-chlorophenyl)nicotinamide and its isomers have shown moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, activity has been observed against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govniscpr.res.in One derivative, N-(2-bromophenyl)-2-chloronicotinamide, was found to be particularly effective against E. faecalis. nih.gov
Table 1: Antibacterial Activity of Selected Nicotinamide Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-chloro-N-(2-chlorophenyl)nicotinamide | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | Moderate |
| 2-chloro-N-(3-chlorophenyl)nicotinamide | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | Moderate |
| 2-chloro-N-(4-chlorophenyl)nicotinamide | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | Moderate |
| N-(2-bromophenyl)-2-chloronicotinamide | E. faecalis | High |
The antifungal potential of nicotinamide derivatives is also an active area of research. nih.govresearchgate.net Studies have shown that certain derivatives exhibit significant fungicidal activities. mdpi.com For example, a nicotinamide derivative, compound 16g , was found to be highly active against Candida albicans, including strains resistant to fluconazole (B54011). nih.gov Its efficacy was comparable to fluconazole against sensitive strains and superior against resistant ones. nih.gov
Table 2: Antifungal Activity of Nicotinamide Derivative 16g
| Fungal Strain | MIC Value (µg/mL) |
|---|---|
| Fluconazole-sensitive C. albicans | 0.125 - 0.5 |
| Fluconazole-resistant C. albicans | 0.125 - 1 |
The proposed mechanisms by which nicotinamide derivatives exert their antimicrobial effects are multifaceted. One primary mechanism is the disruption of the microbial cell cycle, leading to cell cycle arrest. mdpi.com This prevents the complete separation of cells into daughter cells after they have increased in size in preparation for division. mdpi.com Additionally, these compounds may interfere with DNA processes, as some have been shown to directly interact with DNA and hinder its successful amplification. mdpi.com Other proposed mechanisms include increasing cell wall permeability and inhibiting the expression of adhesion molecules. nih.gov
Anticancer Activities
In addition to their antimicrobial properties, this compound and related derivatives have been explored for their potential in oncology. niscpr.res.inniscpr.res.in In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines.
Several nicotinamide derivatives have shown promising antiproliferative activity against human cancer cell lines in laboratory settings. mdpi.com For example, one study found that a newly synthesized derivative, N4 , exhibited a significant cytotoxic effect on MCF-7 human breast cancer cells. niscpr.res.in Another study reported that compound 8 showed strong antiproliferative activities against HCT-116 (colorectal cancer) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com Similarly, compounds 7 and 10 demonstrated high activity against several cancer cell lines, including K562 (leukemia) and HL-60 (leukemia). nih.gov
Table 3: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| N4 | MCF-7 (Breast) | 12.1 niscpr.res.in |
| 8 | HCT-116 (Colorectal) | 5.4 mdpi.com |
| 8 | HepG2 (Liver) | 7.1 mdpi.com |
| 7 | K562 (Leukemia) | 2.27 nih.gov |
| 10 | K562 (Leukemia) | 2.53 nih.gov |
| 7 | HL-60 (Leukemia) | 1.42 nih.gov |
| 10 | HL-60 (Leukemia) | 1.52 nih.gov |
The anticancer effects of these derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 8 was shown to have a promising apoptotic ability in HCT-116 cells, being 6.5 times more effective than the control. mdpi.com This compound was also found to arrest the cell cycle at the G0–G1 phase. mdpi.com Similarly, compounds 7 and 10 were observed to induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS renal carcinoma cells, thereby preventing cell division. nih.gov
Targeted Therapies via Enzyme Inhibition (e.g., NAMPT, PARP, USP1)
The unique structural features of this compound, combining a chlorinated nicotinamide core with a benzyl (B1604629) group, position it and its derivatives as promising candidates for targeted enzyme inhibition in therapeutic research, particularly in oncology. Nicotinamide is the natural substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) and a structural component of nicotinamide adenine dinucleotide (NAD+), which is the substrate for enzymes like Poly (ADP-ribose) polymerase (PARP). This inherent similarity suggests that derivatives of this compound could act as competitive inhibitors for these and other key enzymes.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+, a critical coenzyme for cellular metabolism and energy production. nih.govnih.gov Many cancer cells exhibit elevated NAMPT expression and a higher dependency on the NAD+ salvage pathway for survival, making NAMPT a compelling therapeutic target. nih.govfrontiersin.orgnih.gov Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts tumor cell metabolism and triggers cell death. nih.govacs.org
While direct studies on this compound are not prevalent, the principle is based on its function as a nicotinamide analogue. By mimicking the natural substrate, it could potentially bind to the active site of the NAMPT enzyme, preventing the synthesis of nicotinamide mononucleotide (NMN), the precursor to NAD+. nih.gov Numerous potent NAMPT inhibitors have been developed and have shown significant anti-tumor activity in preclinical models. nih.gov
Table 1: Examples of Preclinical and Clinical NAMPT Inhibitors
| Compound | IC50 | Target Indication (Preclinical/Clinical) |
| FK866 | 0.3–0.4 nM (Ki) | Various Cancers |
| CHS-828 (GMX1777) | Low nM range | Various Cancers |
| OT-82 | 2.89 nM (Hematopoietic) | Hematopoietic Malignancies |
| A1293201 | 55.7 nM (PC3 cells) | Solid Tumors |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, particularly single-strand break repair. They utilize NAD+ as a substrate to synthesize poly (ADP-ribose) chains that signal and recruit other DNA repair proteins. acs.org PARP inhibitors are designed to compete with NAD+ for binding at the enzyme's catalytic site. acs.org This strategy has proven highly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. acs.org
Given that this compound is a derivative of the nicotinamide moiety of NAD+, it holds theoretical potential as a scaffold for designing novel PARP inhibitors. The benzyl group and chlorine atom could be modified to enhance binding affinity and selectivity for the NAD+ binding pocket of PARP enzymes.
Ubiquitin-Specific Protease 1 (USP1) Inhibition
USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the Fanconi anemia pathway and translesion synthesis. researchgate.net It removes ubiquitin from key proteins like FANCD2 and PCNA, thereby controlling DNA repair processes. Inhibition of USP1 has emerged as a promising anticancer strategy, as it can destabilize replication forks and increase the sensitivity of cancer cells to DNA-damaging agents. researchgate.net
The development of small molecule USP1 inhibitors, such as ML323, has validated this approach. researchgate.net While research has not specifically linked this compound to USP1 inhibition, the ongoing search for new chemical scaffolds for potent and selective USP1 inhibitors means that diverse structures, including nicotinamide derivatives, could be explored in future drug discovery programs. bioworld.com
Other Biological Activities and Applications
Beyond enzyme inhibition in oncology, the chemical structure of this compound and its analogues suggests potential applications in other therapeutic areas, including infectious diseases and neurology.
Derivatives containing benzyl and nicotinamide-related moieties have demonstrated notable antiviral activity in preclinical studies. For instance, N6-benzyladenosine, which features a benzyl group similar to this compound, has shown significant activity against human enterovirus EV-A71. nih.gov Further modification of these compounds, such as through O-nicotinoylation, has been explored to reduce cytotoxicity while maintaining antiviral efficacy. nih.gov
Similarly, other research has identified that uracil (B121893) derivatives, which share a pyrimidine (B1678525) core structure related to nicotinamide, can act as non-nucleoside inhibitors of viral enzymes like RNA-dependent RNA polymerase (RdRp). mdpi.com Analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) containing a 6-benzyl group have been synthesized and shown to be potent and selective inhibitors of HIV-1 replication. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antiviral agents.
Table 2: Antiviral Activity of Structurally Related Compounds
| Compound Class / Example | Virus Target | Mechanism of Action (if known) |
| N6-benzyladenosine Derivatives | Human Enterovirus EV-A71 | Not specified |
| 6-benzyl-uracil Derivatives | HIV-1 | Reverse Transcriptase Inhibition |
| N1,N3-Disubstituted Uracil Derivatives | SARS-CoV-2 Variants | RdRp Inhibition |
Coccidiosis is a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria. Research dating back several decades has shown that nicotinamide antagonists can possess anticoccidial activity. nih.gov These compounds interfere with the parasite's metabolic processes, which are essential for its growth and replication. The use of various chemical agents in poultry feed to control coccidiosis is a common practice in veterinary medicine. researchgate.net The structural similarity of this compound to nicotinamide suggests that its derivatives could potentially be investigated for activity against Eimeria and other related protozoan parasites.
The NAD+ metabolic pathway is increasingly recognized for its critical role in neuronal health, aging, and neurodegenerative diseases. acs.org Enzymes that synthesize or consume NAD+, such as NAMPT and sirtuins, are central to these processes. frontiersin.orgnih.gov Sirtuins, which are NAD+-dependent deacetylases, are involved in regulating cellular stress responses, mitochondrial function, and longevity, all of which are implicated in neurological disorders.
While much of the therapeutic focus has been on NAMPT activators or NAD+ precursors to counteract age-related NAD+ decline, the modulation of these pathways with specific inhibitors also holds research potential. nih.govacs.org Derivatives of this compound could serve as chemical probes to study the complex roles of NAD+-dependent enzymes in the central nervous system. By selectively inhibiting enzymes like NAMPT or PARP in neuronal models, researchers can better understand their function in both healthy and diseased states, potentially uncovering new therapeutic strategies for neurodegenerative conditions.
Structure Activity Relationship Sar Studies of N Benzyl 6 Chloro Nicotinamide Analogues
Impact of Substitution Patterns on Biological Potency
The biological potency of N-Benzyl-6-chloro-nicotinamide analogues is highly sensitive to the nature and position of substituents on both the nicotinamide (B372718) and benzyl (B1604629) rings. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
The nicotinamide scaffold is a key pharmacophore, and alterations to its substitution pattern, particularly at the 6-position, have profound effects on biological activity. The presence of a halogen, such as chlorine, at this position is often crucial. Studies on analogous series of nicotinic acid derivatives have demonstrated that halogenation can significantly enhance biological effects. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamides, the 2-chloro substituent (analogous to the 6-chloro position in the titular compound) was found to be a key feature for their herbicidal activity.
| Compound/Modification | Position of Modification | Observed Effect on Activity |
| 2-Chloronicotinamide Core | Nicotinamide Ring (Position 2) | Essential for high herbicidal activity in a series of N-(arylmethoxy) analogues. |
| General Halogenation | Aromatic Systems | Often increases biological activity through modulation of electronic and hydrophobic properties. nih.gov |
Systematic modification of the benzyl ring has been a fruitful strategy for optimizing the potency of nicotinamide-based compounds. The electronic and steric properties of substituents on this ring can dictate the orientation of the benzyl group within a target's binding pocket and influence key molecular interactions.
In a study of N-(arylmethoxy)-2-chloronicotinamides, substitutions on the benzyl ring led to a wide range of biological activities. The position and nature of the substituent were critical. For example, dichlorination of the benzyl ring, as seen in the 3,4-dichloro-benzyl analogue, resulted in excellent herbicidal activity. nih.gov This suggests that electron-withdrawing groups in specific positions can enhance potency.
The following table summarizes the effects of various substituents on the benzyl moiety from a representative study on analogous N-(arylmethoxy)-2-chloronicotinamides.
| Benzyl Ring Substituent (R) | Position | Biological Activity (IC50, µM) |
| H | - | >100 |
| 4-Cl | para | 55.4 |
| 2,4-diCl | ortho, para | 18.2 |
| 3,4-diCl | meta, para | 7.8 |
| 4-CF3 | para | 28.6 |
| 4-OCH3 | para | >100 |
Data adapted from a study on N-(arylmethoxy)-2-chloronicotinamides, demonstrating SAR trends applicable to benzyl ring substitution. nih.gov
From this data, it is evident that:
Electron-withdrawing groups , such as chloro (Cl) and trifluoromethyl (CF3), generally enhance potency compared to an unsubstituted benzyl ring.
The position of the substituent is crucial. For instance, the 3,4-dichloro substitution pattern provided the highest activity in this series.
Electron-donating groups , like methoxy (B1213986) (OCH3), can be detrimental to activity, as seen with the 4-methoxy analogue.
These findings highlight the importance of a specific electronic and steric profile on the benzyl ring for optimal interaction with the biological target.
The amide linker (-CONH-CH2-) connecting the nicotinamide and benzyl moieties is not merely a spacer but plays a crucial role in maintaining the correct conformation for biological activity. Modifications to this linker, such as altering its rigidity, length, or hydrogen-bonding capacity, can significantly impact potency.
While specific studies on linker modifications for this compound are not extensively documented, the concept of amide bond bioisosteres is a well-established strategy in medicinal chemistry. nih.govepa.gov Bioisosteres are chemical groups that can replace the amide bond while retaining or improving biological activity, often with enhanced metabolic stability or different physicochemical properties.
Common amide bond bioisosteres that could be applied to this scaffold include:
1,2,4-Triazoles: This heterocyclic ring can mimic the trans conformation of the amide bond and maintain a similar spatial arrangement of the nicotinamide and benzyl rings. nih.gov
1,2,4-Oxadiazoles: These heterocycles can also serve as amide isosteres, offering a different electronic profile while preserving the structural architecture. nih.gov
Reversed Amides: Reversing the amide bond to form a -NHCO- linkage would alter the hydrogen bond donor/acceptor pattern, which could drastically change binding interactions.
In a study on N-benzoyl-2-hydroxybenzamides, modification of the imide linker to a thioimide derivative or an N-methyl imide was explored, leading to variations in activity against different protozoan parasites. nih.gov This demonstrates that even subtle changes to the linker region can have significant biological consequences, underscoring the importance of this structural element.
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry is a critical factor in the biological activity of many chiral compounds. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site on a protein or enzyme. If this compound analogues possess a chiral center, it is highly probable that the different enantiomers will exhibit distinct biological activities.
Chirality could be introduced into the this compound scaffold, for instance, by adding a substituent to the methylene (B1212753) bridge of the linker region (e.g., N-(1-phenylethyl)-6-chloro-nicotinamide). In such cases, one enantiomer (the eutomer) would likely show significantly higher potency than the other (the distomer).
A compelling example of stereochemistry's role comes from studies on the natural product 3-Br-acivicin and its derivatives. nih.gov Researchers synthesized and tested all four possible diastereoisomers and found that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. The other isomers were largely inactive. This stereospecificity was attributed to the molecule's uptake by a stereoselective L-amino acid transport system. This highlights that enantiomeric differences can affect not only target binding but also absorption and distribution.
Although specific enantiomeric studies on this compound were not found, the principles of stereospecificity are universally applicable in pharmacology. Any future development of chiral analogues would necessitate the separation and individual testing of enantiomers to identify the more active form and to understand any potential differences in safety and metabolism.
Relationship between Lipophilicity and Biological Activity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its direct interaction with its target. nih.gov For a compound to reach its site of action, it must often cross biological membranes, a process favored by optimal lipophilicity.
For nicotinamide derivatives, a clear relationship between lipophilicity and biological activity has been observed in various studies.
An increase in lipophilicity does not always lead to an increase in activity. Often, a parabolic relationship exists, where there is an optimal logP value for maximum potency. Compounds that are too hydrophilic may not effectively cross cell membranes, while those that are excessively lipophilic might be poorly soluble in aqueous media or become trapped in lipid bilayers, preventing them from reaching their target. nih.gov
In a series of N-(pyrazin-2-yl)benzenesulfonamides, the lipophilicity (expressed as logk, a chromatographic index) was correlated with antimicrobial activity. The study highlighted that different biological targets might require different lipophilicity profiles for optimal engagement. researchgate.net
The table below illustrates the calculated logP (XLogP3) for N-benzylnicotinamide and how substitutions, such as the 6-chloro group, are predicted to affect it.
| Compound | Molecular Formula | Predicted Lipophilicity (XLogP3) |
| N-Benzylnicotinamide | C13H12N2O | 1.5 |
| This compound | C13H11ClN2O | 2.2 |
| N-(4-chlorobenzyl)-6-chloro-nicotinamide | C13H10Cl2N2O | 2.9 |
Data sourced from PubChem, illustrating the predicted increase in lipophilicity with halogenation.
The addition of a chlorine atom to the nicotinamide ring increases the calculated logP, making the molecule more lipophilic. Further halogenation on the benzyl ring continues this trend. This modulation of lipophilicity is a key aspect of SAR studies, as it directly impacts the pharmacokinetic and pharmacodynamic properties of the analogues. Achieving a balance between potency and appropriate lipophilicity is essential for developing a successful therapeutic agent.
Computational and Predictive SAR Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding and predicting the biological activity of compounds like this compound. These in silico techniques can rationalize experimental SAR data and guide the design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activities. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. For example, a 3D-QSAR study on JNK3 inhibitors, including N-benzyl isatin oximes, successfully developed predictive models (r² > 0.89) that could guide further optimization. researchgate.net Such an approach applied to this compound analogues could identify key interaction points and predict the activity of novel derivatives before their synthesis. nih.govmdpi.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues, docking studies can elucidate how different substituents on the nicotinamide and benzyl rings influence binding affinity. For instance, docking could reveal that the 6-chloro group fits into a specific hydrophobic pocket or that a substituent on the benzyl ring forms a critical hydrogen bond. Studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides used induced-fit docking to show how these molecules occupy the PI3Kα binding site and interact with key residues, providing a structural basis for their anticancer activity. mdpi.com Similarly, docking of nicotinamide riboside has been used to explore its potential binding to various viral and human protein targets. nih.gov These computational insights are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Computational and in Silico Modeling in N Benzyl 6 Chloro Nicotinamide Research
Molecular Docking Studies for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is crucial in the early stages of drug discovery for identifying potential biological targets for N-Benzyl-6-chloro-nicotinamide and for elucidating the specific molecular interactions that stabilize the ligand-protein complex.
The process involves computationally placing the three-dimensional structure of this compound into the binding pocket of various known protein structures. A scoring function is then used to estimate the binding energy and rank the different binding poses. A lower binding energy typically indicates a more stable and favorable interaction. Through this screening process, proteins that show a high binding affinity for this compound can be identified as potential therapeutic targets.
Once a target is identified, docking studies provide detailed insights into the ligand-protein interactions. These interactions are fundamental to the molecule's biological activity. For nicotinamide-based compounds, key interactions often involve hydrogen bonds with amino acid residues in the protein's active site, as well as hydrophobic and van der Waals interactions. mdpi.comnih.gov For example, the amide group of the nicotinamide (B372718) core is a common site for hydrogen bonding, while the benzyl (B1604629) and chloro-substituted pyridine (B92270) rings can engage in hydrophobic and aromatic stacking interactions. Understanding these specific contacts is essential for structure-based drug design, allowing medicinal chemists to modify the structure of this compound to enhance its binding affinity and selectivity for the target protein.
In Silico ADMET Profiling and Drug-Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical computational step that predicts the pharmacokinetic and toxicological properties of a drug candidate. nih.gov Early assessment of these properties for this compound helps to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov
Using various computational models and algorithms, ADMET profiling can estimate a wide range of properties based solely on the molecular structure of this compound. These predictions help researchers evaluate its potential to be absorbed into the bloodstream, distributed to target tissues, metabolized by enzymes, and excreted from the body. Toxicity prediction is also a key component, flagging potential safety concerns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound, QSAR studies are instrumental in understanding how different structural modifications influence its therapeutic efficacy.
A QSAR model is developed using a "training set" of molecules, which are structural analogs of this compound with experimentally determined biological activities (e.g., inhibitory concentrations). For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. Statistical methods are then employed to create a mathematical equation that links these descriptors to the observed activity.
Once a robust and validated QSAR model is built, it can be used to predict the biological activity of new, hypothetical analogs of this compound without the need for their synthesis and testing. wikipedia.org This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to have improved potency and to avoid those predicted to be inactive. A QSAR study on related nicotinamide derivatives, for instance, showed that inhibitory activity was dependent on the hydrophobicity and shape of substituents on the phenyl ring. nih.gov A similar approach for this compound could guide its optimization into a more potent drug candidate.
Analytical and Characterization Techniques in Research on N Benzyl 6 Chloro Nicotinamide
X-ray Diffraction Studies
X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic and molecular structure of a crystalline material. It provides definitive information on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the arrangement of atoms within the crystal lattice. This technique is crucial for confirming the molecular structure, identifying stereochemistry, and understanding intermolecular interactions.
While a single crystal structure for N-Benzyl-6-chloro-nicotinamide is not readily found in the literature, the analysis of a related compound, 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide, illustrates the type of data obtained from an SCXRD study researchgate.net. The crystallographic data for this related molecule reveals a triclinic crystal system and provides detailed information on the unit cell dimensions and angles researchgate.net.
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound: 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide
| Parameter | Value |
|---|---|
| Empirical Formula | C13H8Cl3N3O |
| Formula Weight | 328.57 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.6670 (9) |
| b (Å) | 12.202 (2) |
| c (Å) | 12.935 (3) |
| α (°) | 106.70 (3) |
| β (°) | 96.94 (3) |
| γ (°) | 90.30 (3) |
| Volume (ų) | 694.3 (2) |
| Z | 2 |
Data obtained for a related compound and is for illustrative purposes only. researchgate.net
X-ray Powder Diffraction (XRPD) is a versatile technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, determining sample purity, and analyzing crystal structure. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD can be performed on a powdered sample.
In the context of this compound research, XRPD would be a valuable tool for routine identification and to assess the crystalline form of the bulk material. Although specific XRPD data for this compound is not publicly available, the technique is widely used for the characterization of other nicotinamide (B372718) derivatives.
Other Research-Oriented Characterization Methods
Beyond structural elucidation, the determination of a compound's purity is paramount for the reproducibility of research findings. Various analytical methods are employed to assess the purity of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for purity determination. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For nicotinamide and its derivatives, reversed-phase HPLC methods are frequently used. While specific HPLC methods for this compound are not detailed in the available literature, general methods for nicotinamide analysis often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer.
Commercial suppliers of this compound often report a purity of approximately 98% fluorochem.co.uk. This level of purity is typically determined by methods such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. For research purposes, it is crucial to independently verify the purity of starting materials to ensure the reliability of experimental results.
Future Research Directions and Translational Perspectives for N Benzyl 6 Chloro Nicotinamide Derivatives Pre Clinical Focus
Exploration of Novel Biological Targets and Pathways
The therapeutic potential of N-Benzyl-6-chloro-nicotinamide derivatives is intrinsically linked to the identification of their molecular targets and the elucidation of the biological pathways they modulate. While research on this specific scaffold is emerging, the broader family of nicotinamide (B372718) and chloronicotinamide derivatives has shown activity against a range of targets. Future pre-clinical studies should, therefore, cast a wide net to identify novel targets beyond the established ones for nicotinamides.
Initial screening of this compound derivatives against broad panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. For instance, various nicotinamide derivatives have been investigated for their roles in cancer and neurodegenerative diseases. Pre-clinical evidence suggests that some nicotinamide analogues can modulate the activity of enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARP1), which are critical in cellular metabolism, DNA repair, and inflammation cohlife.orgresearchgate.net. Investigating the interaction of this compound derivatives with these enzymes could be a fruitful avenue.
Furthermore, given the structural similarities to other bioactive molecules, exploring their potential as inhibitors of enzymes like butyrylcholinesterase or monoamine oxidase B, which are relevant in neurodegenerative disorders, is warranted. In the context of oncology, targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin have been identified for other nicotinamide-based compounds, suggesting these as potential targets for this compound derivatives as well.
Phenotypic screening in various disease-relevant cell models (e.g., cancer cell lines, primary neurons, immune cells) can also be a powerful, unbiased approach to identify novel therapeutic areas. Subsequent target deconvolution of hits from these screens, using techniques like chemical proteomics and genetic approaches (e.g., CRISPR-Cas9 screening), will be crucial to pinpoint the specific molecular targets.
A summary of potential biological targets for this compound derivatives based on related compounds is presented below:
| Potential Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | SIRT1, PARP1, Butyrylcholinesterase, MAO-B, Kinases | Cancer, Neurodegeneration, Inflammation |
| Receptors | VEGFR-2, GPCRs | Cancer, Various others |
| Structural Proteins | Tubulin | Cancer |
Development of Advanced Delivery Systems for Pre-clinical Models
The translation of a promising chemical entity from the bench to a pre-clinical in vivo model is often hampered by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, and rapid metabolism. The development of advanced delivery systems for this compound derivatives will be critical to overcoming these potential hurdles and accurately assessing their efficacy in animal models.
One promising approach is the use of nanotechnology-based drug delivery systems. preprints.org Liposomal formulations, for instance, can encapsulate hydrophobic compounds like many nicotinamide derivatives, thereby improving their stability and bioavailability. preprints.org Polymeric nanoparticles and micelles are other versatile platforms that can be engineered to provide controlled release and even targeted delivery to specific tissues or cell types. For neurological applications, delivery systems that can traverse the blood-brain barrier are essential. A redox-based carrier system, such as the nicotinamide-dihydronicotinamide pair, has been explored for brain-enhanced delivery of other molecules and could be adapted for this compound derivatives. nih.gov
The choice of delivery system will depend on the intended therapeutic application and the specific physicochemical properties of the derivative. Pre-clinical evaluation of these advanced formulations will involve detailed pharmacokinetic studies in animal models to determine parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies are vital for establishing a clear relationship between the administered dose, the resulting drug concentration at the target site, and the observed pharmacological effect.
| Delivery System | Potential Advantages for Pre-clinical Models |
| Liposomes | Improved stability and bioavailability of poorly soluble compounds. preprints.org |
| Polymeric Nanoparticles | Controlled release, potential for surface modification for targeting. |
| Micelles | Encapsulation of hydrophobic drugs, small size for improved tissue penetration. |
| Redox Carrier Systems | Enhanced delivery across the blood-brain barrier. nih.gov |
Combination Therapies in Pre-clinical Settings
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve durable responses and overcome resistance mechanisms. Future pre-clinical research should, therefore, explore the synergistic potential of this compound derivatives with existing therapeutic agents. The rationale for such combinations should be based on a sound understanding of the underlying biological pathways.
For instance, if a derivative is found to inhibit a specific DNA repair pathway, combining it with a DNA-damaging agent (e.g., certain chemotherapies or radiation) could lead to synthetic lethality in cancer cells. Pre-clinical studies involving nicotinamide have shown its potential as an adjunct to radiotherapy, where it can enhance the oxygenation of hypoxic tumors. cohlife.org Similarly, combination studies of nicotinamide with EGFR-tyrosine kinase inhibitors (TKIs) in lung cancer models have been explored. nih.gov
Pre-clinical evaluation of combination therapies typically involves in vitro studies using checkerboard assays to determine synergy, additivity, or antagonism. Promising combinations are then advanced to in vivo studies in relevant animal models of the disease. These studies should not only assess the enhanced efficacy of the combination but also carefully monitor for any potential increase in toxicity. The ultimate goal is to identify combinations that offer a superior therapeutic index compared to monotherapy.
| Potential Combination Partner | Rationale for Pre-clinical Investigation |
| DNA Damaging Agents | Potential for synthetic lethality if the derivative inhibits DNA repair. |
| Kinase Inhibitors (e.g., EGFR-TKIs) | Synergistic inhibition of cancer cell signaling pathways. nih.gov |
| Immunotherapies | Modulation of the tumor microenvironment to enhance anti-tumor immunity. |
| Histone Deacetylase Inhibitors | Potential for synergistic anti-leukemic activity. nih.gov |
Green Chemistry Approaches in Synthesis Optimization
The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to reduce the environmental impact of chemical synthesis. The optimization of the synthesis of this compound derivatives using green chemistry approaches is a crucial area for future research.
A recent study has demonstrated a green and concise method for the synthesis of nicotinamide derivatives, including those from methyl 6-chloronicotinate (a key precursor), using the enzyme Novozym® 435 from Candida antarctica as a catalyst in a continuous-flow microreactor. rsc.org This enzymatic approach offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the use of a reusable catalyst. rsc.org Applying and adapting this methodology for the synthesis of a library of this compound derivatives would be a significant step towards a more sustainable manufacturing process.
Other green chemistry strategies that could be explored include the use of safer solvents (e.g., bio-based solvents), minimizing the number of synthetic steps, and improving atom economy. The development of a robust and environmentally friendly synthesis will not only be beneficial from an ecological perspective but can also lead to more efficient and cost-effective production, which is a critical consideration for the eventual translation of these compounds.
Application as Chemical Probes for Biological Mechanism Elucidation
High-quality chemical probes are invaluable tools for dissecting complex biological processes. A chemical probe is a selective small-molecule modulator of a protein's function that can be used to study its role in cellular and in vivo systems. nih.gov If a this compound derivative is identified with high potency and selectivity for a specific biological target, it could be developed into a chemical probe.
The development of such a probe would require rigorous characterization, including demonstration of its selectivity across the proteome and its ability to engage the target in cells. Once validated, this chemical probe could be used in a variety of pre-clinical research settings to elucidate the physiological and pathological roles of its target. For example, it could be used to study the temporal dynamics of target inhibition, to validate the target as a potential drug target, and to explore the phenotypic consequences of modulating its activity in different biological contexts. The availability of a well-characterized chemical probe for a novel target can significantly accelerate our understanding of its biology and its potential for therapeutic intervention.
Design of Next-Generation Analogues with Enhanced Pre-clinical Efficacy and Selectivity
The initial discovery of a bioactive "hit" compound is often the starting point for a medicinal chemistry program aimed at designing next-generation analogues with improved properties. Structure-activity relationship (SAR) studies are at the heart of this process. For this compound derivatives, systematic modifications to both the benzyl (B1604629) and the nicotinamide moieties will be necessary to optimize their pre-clinical efficacy and selectivity.
For example, studies on N-(arylmethoxy)-2-chloronicotinamides have provided insights into how substitutions on the benzyl ring can influence herbicidal activity. nih.gov Similarly, research on N-benzyl-6-methylpicolinamides has shown that introducing electron-withdrawing groups at specific positions on the benzyl ring can enhance herbicidal effects. nih.gov These findings provide a valuable starting point for the rational design of new this compound analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-Benzyl-6-chloro-nicotinamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-chloronicotinoyl chloride with benzylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane, followed by purification using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (in DMSO-d6 or CDCl3) to verify benzyl and pyridine ring protons.
- FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode).
- X-ray crystallography (if single crystals are obtainable) using SHELX software for refinement .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of dust (acute toxicity hazard ).
- Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Dispose of waste via licensed chemical disposal services compliant with 40 CFR 720.36 .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and verify coupling patterns.
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- If crystallography is feasible, use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
- Cross-validate with alternative techniques (e.g., Raman spectroscopy or XPS for electronic environment analysis) .
Q. How can reaction conditions be optimized to minimize by-products (e.g., dehalogenation or dimerization)?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:acyl chloride).
- Monitor by-products via LC-MS and adjust reaction time (typically 12–24 hrs).
- Introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) or catalytic bases (e.g., triethylamine) to enhance selectivity .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies :
- Prepare buffered solutions (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
- Analyze degradation products via UPLC-PDA at intervals (0, 7, 14, 30 days).
- Identify major degradation pathways (e.g., hydrolysis of the amide bond in acidic conditions) using HRMS/MS .
Data Interpretation & Advanced Applications
Q. How can molecular conformation influence biological activity in vitro?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase enzymes).
- Validate with X-ray crystallography of protein-ligand complexes (refined via SHELXL) to correlate conformation-activity relationships .
- Compare with analogs (e.g., N-Benzyl-N-phenylacetamide ) to assess steric/electronic effects on potency.
Q. What statistical approaches are recommended for analyzing contradictory bioassay results (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Apply Grubbs’ test to identify outliers in replicate experiments.
- Use multivariate analysis (PCA or PLS) to isolate variables (e.g., solvent residue, cell passage number) affecting reproducibility.
- Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
